The compound is cataloged under the CAS number 538342-98-2 and has a molecular weight of 149.23 g/mol. It is recognized in databases such as PubChem and Ambeed, which provide detailed information regarding its properties and applications. As an amine, it falls under the category of organic compounds that contain nitrogen atoms bonded to carbon atoms.
The synthesis of (4-Propylphenyl)methanamine can be approached through several methods, commonly involving the alkylation of an appropriate amine precursor. One prevalent method includes:
This method allows for the production of high-purity (4-Propylphenyl)methanamine suitable for further applications.
The molecular structure of (4-Propylphenyl)methanamine features:
The InChI representation for this compound is InChI=1S/C10H15N/c1-2-3-7-10(11)8-5-4-6-9-10/h4-6H,2-3,7-9,11H2,1H3
, and its SMILES notation is CCCC1=CC=C(C=C1)C(C2=CC=CC=C2)N
. These notations provide a clear depiction of its connectivity and stereochemistry.
The compound exhibits a significant degree of rotational freedom around the carbon-nitrogen bond due to the presence of the propyl group, influencing its reactivity and interactions in biological systems.
(4-Propylphenyl)methanamine can participate in several chemical reactions:
These reactions are essential for synthesizing derivatives that may have enhanced biological activity or different physical properties.
The mechanism of action for (4-Propylphenyl)methanamine primarily involves its interaction with biological receptors:
This mechanism is particularly relevant in pharmacology where such compounds may exhibit effects similar to neurotransmitters or other biologically active molecules.
The physical and chemical properties of (4-Propylphenyl)methanamine include:
The compound has a high gastrointestinal absorption potential and can cross biological membranes due to its relatively low molecular weight and lipophilicity (Log P values around 2.17).
(4-Propylphenyl)methanamine has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: